4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide
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Description
4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H26BrN3O4S and its molecular weight is 556.48. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a benzodiazepine moiety, which is commonly found in drugs that act on the central nervous system, particularly as agonists of the GABA_A receptor . .
Mode of action
If the compound acts similarly to other benzodiazepines, it would bind to the GABA_A receptor and enhance the effect of the neurotransmitter GABA, leading to an increase in inhibitory effects in the brain .
Biochemical pathways
The compound could potentially affect the GABAergic pathway, which is involved in various neurological processes, including sleep regulation, anxiety, and seizure activity .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of action
If the compound acts as a GABA_A receptor agonist, it could potentially have sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .
Properties
IUPAC Name |
4-(7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O4S/c1-3-29(4-2)35(33,34)21-13-10-19(11-14-21)26(32)30-17-24(31)28-23-15-12-20(27)16-22(23)25(30)18-8-6-5-7-9-18/h5-16,25H,3-4,17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCBAVRGWPAJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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